Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate
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Overview
Description
Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate: is an organic compound with the molecular formula C₁₂H₁₅ClO₄S It is a derivative of propanoic acid and features a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-2-methylpropanoic acid and 4-methylbenzenesulfonyl chloride.
Esterification: The 2-chloro-2-methylpropanoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-2-methylpropanoate.
Sulfonylation: The methyl 2-chloro-2-methylpropanoate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for esterification and sulfonylation reactions.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect metabolic pathways by altering the function of key enzymes involved in biochemical reactions.
Comparison with Similar Compounds
Methyl 2-chloro-2-methylpropanoate: Lacks the sulfonyl group, making it less reactive in certain reactions.
Uniqueness:
- The presence of both the chloro and sulfonyl groups in Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate makes it a versatile compound with unique reactivity and potential applications in various fields.
Properties
Molecular Formula |
C12H15ClO4S |
---|---|
Molecular Weight |
290.76 g/mol |
IUPAC Name |
methyl 2-chloro-2-methyl-3-(4-methylphenyl)sulfonylpropanoate |
InChI |
InChI=1S/C12H15ClO4S/c1-9-4-6-10(7-5-9)18(15,16)8-12(2,13)11(14)17-3/h4-7H,8H2,1-3H3 |
InChI Key |
FJOYSFBZDIBNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)OC)Cl |
Origin of Product |
United States |
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